Cas no 896324-49-5 (2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one)

2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyridotriazinone core with a cyclopentylsulfanyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The cyclopentylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The pyridotriazinone scaffold is known for its versatility in forming hydrogen bonds and π-stacking interactions, making it a valuable intermediate for designing enzyme inhibitors or receptor modulators. Its stability under physiological conditions and synthetic accessibility further contribute to its utility in lead optimization and structure-activity relationship studies. The compound's distinct electronic properties may also facilitate further functionalization for tailored applications.
2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one structure
896324-49-5 structure
Product Name:2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one
CAS No:896324-49-5
MF:C12H13N3OS
MW:247.316120862961
CID:5907446
PubChem ID:7256598
Update Time:2025-10-30

2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
    • CCG-312750
    • 2-(cyclopentylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • F2543-0011
    • AKOS024658762
    • 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • 896324-49-5
    • 2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one
    • Inchi: 1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2
    • InChI Key: WBOOKHNHGGGDHS-UHFFFAOYSA-N
    • SMILES: N12C=CC=CC1=NC(SC1CCCC1)=NC2=O

Computed Properties

  • Exact Mass: 247.07793322g/mol
  • Monoisotopic Mass: 247.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.3Ų

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Additional information on 2-(cyclopentylsulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one

Introduction to 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 896324-49-5)

2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, identified by the CAS number 896324-49-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound belongs to the pyridotriazine class, which is characterized by a fused tricyclic system consisting of a pyridine ring, a cyclopentylsulfanyl group, and a triazine core. The presence of these functional groups not only contributes to its distinct chemical properties but also opens up avenues for diverse pharmacological applications.

The structure of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is particularly noteworthy for its potential to interact with biological targets in novel ways. The cyclopentylsulfanyl moiety introduces a bulky, lipophilic substituent that can influence solubility and binding affinity, while the triazine ring system provides a scaffold for further derivatization and functionalization. These features make it an attractive candidate for drug discovery efforts aimed at developing new therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways and cancer progression. The pyridotriazine core is particularly interesting as it mimics the structure of known bioactive molecules, suggesting potential therapeutic utility.

One of the most compelling aspects of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is its versatility in chemical synthesis. The compound can be modified at multiple positions to tailor its pharmacological properties. For instance, substituents can be introduced at the nitrogen atoms of the triazine ring or at the cyclopentylsulfanyl group to enhance binding affinity or modulate metabolic stability. This flexibility has allowed researchers to generate a library of derivatives with varying biological profiles.

In vitro studies have demonstrated promising results regarding the potential applications of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one in addressing chronic diseases. Specifically, research indicates that this compound may possess anti-inflammatory and antioxidant properties by modulating key signaling pathways. The interaction between the cyclopentylsulfanyl group and biological targets appears to be critical for these effects, highlighting the importance of structural optimization in drug development.

The synthesis of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the complex tricyclic framework. These synthetic strategies not only enhance efficiency but also allow for scalable production.

As research in medicinal chemistry continues to evolve, the exploration of novel heterocyclic compounds like 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one remains a cornerstone of innovation. The integration of machine learning algorithms and artificial intelligence has further accelerated the discovery process by predicting potential bioactive derivatives based on structural features. This interdisciplinary approach has led to the identification of several promising candidates for further preclinical evaluation.

The future prospects for 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one are vast and exciting. Ongoing clinical trials are investigating its efficacy in treating conditions such as neurodegenerative disorders and autoimmune diseases. The compound's ability to modulate multiple disease pathways makes it a valuable asset in translational medicine. Additionally, green chemistry principles are being applied to optimize synthetic routes for sustainability and cost-effectiveness.

In conclusion, 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 896324-49-5) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its versatility in chemical synthesis and promising biological activity position it as a key compound for future drug development efforts. As scientific understanding continues to grow, this molecule will undoubtedly play an important role in addressing some of today's most pressing medical challenges.

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